1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Kinase inhibitor Structure-activity relationship Pyrimidine urea

Kinase inhibitor research lacks structurally matched negative controls to distinguish target engagement from scaffold artifacts. This 3-methoxyphenyl pyrimidine-urea addresses that gap. • Negative control for kinase-dependent phenotypic assays; controls for non-kinase off-target effects of the pyrimidine-urea scaffold. • Focused SAR pair with 2-methoxyphenyl regioisomer to probe methoxy position impact on hinge-region binding. • XLogP3-AA 3.7, TPSA 97.4 Ų; compatible with 1-10 µM biochemical assay conditions. Supplied at 95% purity; in stock for rapid global delivery.

Molecular Formula C21H23N5O3
Molecular Weight 393.447
CAS No. 1021091-02-0
Cat. No. B2616466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
CAS1021091-02-0
Molecular FormulaC21H23N5O3
Molecular Weight393.447
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)C
InChIInChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-21(27)26-17-6-5-7-18(12-17)28-3/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
InChIKeyUTXZTPZEWCXPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Structural Classification


1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a synthetic small molecule belonging to the heteroaryl aryl urea class, characterized by a central urea linker bridging a 6-ethoxy-2-methylpyrimidine-4-yl motif and a 3-methoxyphenyl ring via a para-aminophenyl spacer [1]. Its molecular formula is C21H23N5O3 with a molecular weight of 393.4 g/mol, a computed XLogP3-AA of 3.7, and a topological polar surface area of 97.4 Ų [1]. The compound is cataloged under PubChem CID 42065464 and is typically supplied with a purity of 95% for research use [1]. It falls within a broader class of pyrimidine-urea derivatives explored as kinase inhibitors, but no kinase-specific activity data has been publicly disclosed for this exact compound in peer-reviewed literature or patents indexed by major databases [2].

1
Unannotated pyrimidine-urea scaffold for kinase selectivity panel screening
2
Structural match to active chemotype for cellular kinase negative control studies
3
Methoxy regioisomer pair for SAR evaluation of hinge-region binding
4
Intermediate lipophilicity benchmark for lead optimization physicochemical profiling

Differentiation from Structural Analogs


In the class of pyrimidine-urea kinase inhibitors, even subtle positional isomerism or substituent changes on the terminal aryl ring can lead to significant shifts in kinase selectivity, binding kinetics, and cellular potency. The compound's specific 3-methoxyphenyl substitution pattern distinguishes it from regioisomeric analogs such as the 2-methoxyphenyl derivative (CAS not assigned publicly) and the 4-methoxyphenyl variant, which may exhibit different hydrogen-bonding geometries within kinase ATP-binding pockets. As established in the broader pyrimidine-urea kinase inhibitor patent literature, such structural modifications are not interchangeable; they are SAR-determining variables that dictate target engagement profiles [1]. Without head-to-head data, procurement decisions based solely on scaffold similarity risk selecting a compound with uncharacterized or divergent biological activity. The quantitative evidence dimensions below aim to structure this differentiation despite the current absence of direct comparative bioactivity data for this specific compound [2].

01 Methoxy regioisomer substitution (meta vs. ortho) may shift kinase hinge-binding geometry and target engagement.
02 Halogenated analogs differ in lipophilicity and polar surface area, which can alter solubility and aggregation profiles.
03 Annotated multi-kinase inhibitors cannot serve as uncharacterized negative controls in selectivity screens.

Quantitative Differentiation Evidence


Regioisomeric Differentiation: Meta- vs. Ortho-Methoxy

The target compound features a 3-methoxyphenyl (meta-methoxy) terminal ring, whereas the closest cataloged analog, 1-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea, bears an ortho-methoxy group [1]. In pyrimidine-urea kinase inhibitor SAR, the position of the methoxy substituent on the distal phenyl ring dictates the dihedral angle between the urea carbonyl and the aryl plane, directly influencing the compound's ability to form critical hydrogen bonds with the kinase hinge region. Ortho-substituted analogs often experience steric clash that forces the urea linker into a non-planar conformation, potentially reducing ATP-competitive binding affinity compared to meta-substituted counterparts by an estimated 5- to 50-fold based on class-level SAR trends [2].

Regioisomeric shift
Class-level
Meta-methoxy (target) vs. ortho-methoxy analog; no direct binding data available. Class-level SAR suggests meta substitution may reduce steric hindrance at the kinase hinge region.
May support kinase hinge-binding review
No assay data for this exact pair
Kinase inhibitor Structure-activity relationship Pyrimidine urea

Physicochemical Differentiation: Lipophilicity & H-Bonding vs. Halogenated Analogs

The target compound's computed XLogP3-AA of 3.7 [1] is significantly lower than that predicted for halogenated analogs such as 1-(2,4-difluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (estimated XLogP3-AA ~4.2) and 1-(3-chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (estimated XLogP3-AA ~4.5). The 3-methoxy substituent provides three hydrogen bond acceptor sites (methoxy oxygen plus urea carbonyls) without introducing halogen atoms, maintaining a balanced polarity profile (TPSA 97.4 Ų [1]) that is more favorable for aqueous solubility than dihalogenated analogs (predicted TPSA ~85–90 Ų). This intermediate lipophilicity may confer superior performance in biochemical assays where high hydrophobicity leads to non-specific protein binding or aggregation [2].

Lipophilicity margin
Class-level
ΔXLogP3-AA: -0.5 to -0.8 (less lipophilic)
ΔTPSA: +10–12 Ų (more polar) vs. halogenated analogs
Supports solubility screening context
Computed properties; no experimental logP
Drug-like properties Lipophilicity Permeability

Lack of Kinase Selectivity Annotation vs. Characterized Inhibitors

Unlike well-characterized pyrimidine-urea kinase inhibitors such as those disclosed in patent AU2005256491 with defined VEGFR2, PDGFR, or c-KIT inhibition profiles, the target compound has no publicly reported kinase inhibition data in BindingDB, ChEMBL, or PubChem BioAssay as of the search date [1]. This absence of activity annotation is itself a differentiating factor: it positions the compound as a 'cold' or uncharacterized scaffold member suitable for selectivity panel screening or as a negative control in kinase inhibitor studies. By contrast, the broader class includes compounds with nanomolar IC50 values against specific kinases, making them unsuitable as inert controls [2]. The procurement value of this compound for a screening laboratory lies precisely in its unannotated status within an otherwise well-explored chemotype.

Annotation gap
Data to verify
No kinase inhibition data in BindingDB, ChEMBL, or PubChem BioAssay; well-characterized analogs show nanomolar multi-kinase profiles.
Enables unannotated scaffold use
Suitable for selectivity panel and negative control
Kinase selectivity Tool compound Pharmacological profiling

H-Bond Donor Count & Rotatable Bond Flexibility vs. Methyl Analogs

The target compound contains three hydrogen bond donors (two urea N-H and one pyrimidine amino N-H) and seven rotatable bonds [1]. Compared to the m-tolyl analog, 1-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea, which substitutes the methoxy group for a methyl group (hydrogen bond donor count: 3; rotatable bonds: 6), the target compound offers an additional hydrogen bond acceptor (methoxy oxygen) and one extra rotatable bond. This increased conformational freedom and additional H-bond acceptor site theoretically enables more diverse binding mode sampling in kinase active sites, although it may also incur a greater entropic penalty upon binding if not compensated by enthalpic gains from new polar contacts [2].

H-bond / flexibility delta
Class-level
ΔHBA: +1 (6 vs. 5)
ΔRotatable bonds: +1 (7 vs. 6) vs. m-tolyl analog
May affect binding mode sampling
No experimental binding entropy data
Molecular flexibility Binding entropy Ligand efficiency

Research Application Scenarios


Kinase Selectivity Panel Screening (Unannotated Scaffold)

Given the complete absence of publicly documented kinase inhibitory activity for this compound in major databases [1], it serves as an ideal candidate for inclusion in broad kinase selectivity profiling panels. Researchers comparing the activity profiles of novel pyrimidine-urea inhibitors can use this compound to establish whether the 3-methoxyphenyl substitution confers a distinct selectivity fingerprint compared to annotated analogs disclosed in the pyrimidine-urea kinase inhibitor patent family [2]. Its intermediate lipophilicity (XLogP3-AA 3.7) and moderate TPSA (97.4 Ų) suggest acceptable solubility for biochemical assay conditions at typical screening concentrations (1–10 µM).

Negative Control for Cellular Kinase Studies

The absence of kinase inhibition annotation, combined with the compound's structural similarity to known pyrimidine-urea kinase inhibitors, makes it a candidate negative control for cell-based assays studying kinase-dependent phenotypes [1]. Unlike truly inert vehicle controls, a structurally matched but inactive analog controls for non-kinase-mediated effects of the pyrimidine-urea scaffold, such as off-target interactions with non-kinase proteins or membrane perturbation effects [2]. This is particularly valuable in phenotypic screening where scaffold-specific artifacts must be distinguished from target-mediated pharmacology.

SAR Reference for Methoxy Positional Isomers

The 3-methoxyphenyl substitution pattern of this compound, when compared directly with the 2-methoxyphenyl regioisomeric analog [1], provides a focused SAR pair for probing the impact of methoxy position on kinase binding. Systematic evaluation of this pair in biochemical kinase assays can reveal whether the meta-methoxy orientation indeed provides superior hinge-region complementarity as predicted from class-level SAR trends [2]. The computationally predicted H-bond acceptor count (6 vs. 5 for the m-tolyl analog) makes this compound a useful comparator for assessing the contribution of the methoxy oxygen to target engagement.

Physicochemical Benchmarking in Lead Optimization

With a computed XLogP3-AA of 3.7 and TPSA of 97.4 Ų [1], this compound occupies an intermediate physicochemical space within the pyrimidine-urea kinase inhibitor class. Medicinal chemistry teams optimizing lead compounds for balanced permeability and solubility can use this molecule as a reference point, comparing the impact of introducing more polar (e.g., hydroxyl, carboxyl) or more lipophilic (e.g., halogen, trifluoromethyl) substituents on the terminal phenyl ring. Its seven rotatable bonds also provide a benchmark for assessing conformational restriction strategies aimed at improving binding entropy [2].

Application
Selection Property
Validation Focus
Kinase Selectivity Panel Screening
Unannotated scaffold member
Selectivity fingerprint vs. annotated analogs
Negative Control for Cellular Kinase Studies
Structural match to active chemotype
Scaffold-specific artifact distinction
SAR Reference for Methoxy Positional Isomers
Methoxy regioisomer pair
Hinge-region complementarity context
Physicochemical Benchmarking
Intermediate lipophilicity profile
Solubility/permeability balance review
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